3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride
Overview
Description
3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.7 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a pyrrolidine ring bonded to a 4-fluorobenzyl group through an oxygen atom .
Preparation Methods
The synthesis of 3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom and the formation of a benzyl alcohol derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include ketones, carboxylic acids, benzyl alcohol derivatives, and substituted benzyl derivatives .
Scientific Research Applications
3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride: This compound has a similar structure but with the fluorine atom positioned at the 2-position on the benzyl ring.
3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride: This compound has a chlorine atom instead of a fluorine atom on the benzyl ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDZRCQEJVLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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